4-(4H-1,2,4-Triazol-4-YL)piperidine CAS number 690261-92-8
4-(4H-1,2,4-Triazol-4-YL)piperidine CAS number 690261-92-8
Topic: 4-(4H-1,2,4-Triazol-4-yl)piperidine (CAS 690261-92-8) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Critical Pharmacophore & Building Block in Modern Drug Design
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 4-(4H-1,2,4-Triazol-4-yl)piperidine (CAS 690261-92-8 ) represents a high-value scaffold.[1] Unlike its more common C-linked isomers (where the piperidine is attached to the triazole carbon), this N-linked congener features the piperidine nitrogen attached to the central carbon of the piperidine ring, which is then linked to the N4 position of the 1,2,4-triazole.
This specific connectivity confers unique electronic and steric properties, making it a potent bioisostere for phenyl-piperidines and amide linkers. It is increasingly utilized to modulate lipophilicity (LogP) and metabolic stability in drug candidates targeting CNS disorders (anticonvulsants, antidepressants) and infectious diseases (antimicrobial agents).
Chemical Identity & Physicochemical Profiling[2][3]
| Property | Specification |
| CAS Number | 690261-92-8 |
| IUPAC Name | 4-(4H-1,2,4-Triazol-4-yl)piperidine |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.19 g/mol (Free Base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; moderate water solubility |
| pKa (Calc) | ~9.8 (Piperidine NH), ~2.3 (Triazole) |
| LogP (Calc) | -0.4 to 0.1 (Highly polar compared to phenyl analogs) |
Structural Insight: The 1,2,4-triazole ring at the N4 position acts as a planar, electron-deficient aromatic system. It serves as a robust hydrogen bond acceptor and can engage in
Synthetic Pathways & Process Chemistry
The synthesis of N4-substituted 1,2,4-triazoles from primary amines is a non-trivial transformation that requires specific cyclization strategies. For CAS 690261-92-8, the core challenge is constructing the triazole ring onto the piperidine amine (C4-NH2) without affecting the secondary amine of the piperidine (which must be protected).
Core Synthetic Strategy: The Diformylhydrazine Route
The most robust protocol involves the transamination of 1,2-diformylhydrazine with N-Boc-4-aminopiperidine , followed by cyclization.
Reaction Logic
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Protection: Start with tert-butyl 4-aminopiperidine-1-carboxylate to mask the secondary amine.
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Cyclization: React the primary amine with 1,2-diformylhydrazine. This reaction is often catalyzed by trimethylsilyl chloride (TMSCl) in pyridine. The TMSCl acts as a dehydrating agent and activates the carbonyls, facilitating the formation of the triazole ring.
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Deprotection: Acidic cleavage of the Boc group yields the final free base or HCl salt.
Figure 1: Validated synthetic workflow for the construction of the N4-linked triazole core.
Medicinal Chemistry Applications
Bioisosterism and Solubility
The 4H-1,2,4-triazole moiety is a classic bioisostere for:
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Amides (-CONH-): Mimics the planarity and H-bond accepting capability but is metabolically stable to amidases.
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Phenyl Rings: Provides a similar steric footprint but with significantly reduced lipophilicity (lower LogP), which is critical for improving oral bioavailability and reducing non-specific binding.
Therapeutic Areas[7]
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Anticonvulsants: Derivatives of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) models, comparable to standard drugs like carbamazepine [1].
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Antimicrobials: The triazole nitrogen can coordinate with heme iron in fungal CYP51 enzymes, although C-linked triazoles (like fluconazole) are more common for this mechanism. N-linked variants often serve as scaffold linkers in antibacterial agents [1].
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GPCR Ligands: The piperidine nitrogen allows for easy diversification (alkylation/acylation) to target various G-protein coupled receptors (GPCRs), where the triazole acts as a polar anchor.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of the scaffold.
Detailed Experimental Protocol
The following protocol is derived from standard methodologies for N4-triazole synthesis [2].
Objective: Synthesis of 4-(4H-1,2,4-triazol-4-yl)piperidine dihydrochloride.
Reagents:
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tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)
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1,2-Diformylhydrazine (1.2 eq)
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Trimethylsilyl chloride (TMSCl) (6.0 eq)
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Triethylamine (Et3N) (4.0 eq)
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Pyridine (Solvent, 10 volumes)
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4M HCl in Dioxane
Step-by-Step Methodology:
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Activation: In a dry round-bottom flask under nitrogen, dissolve 1,2-diformylhydrazine (1.2 eq) in anhydrous pyridine.
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Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) followed by dropwise addition of TMSCl (6.0 eq). Caution: Exothermic reaction.
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Cyclization: Heat the mixture to 95°C and stir for 16–24 hours. Monitor by LCMS for the disappearance of the amine and formation of the triazole intermediate (M+H of Boc-protected product).
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Work-up: Cool to room temperature. Quench with methanol (to remove excess silyl groups) and concentrate under reduced pressure.
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Extraction: Resuspend residue in Ethyl Acetate and wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
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Purification: Purify the intermediate via flash column chromatography (DCM/MeOH gradient).
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Deprotection: Dissolve the purified intermediate in a minimal amount of dioxane or MeOH. Add 4M HCl in dioxane (5-10 eq) and stir at room temperature for 2 hours.
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Isolation: The product often precipitates as the hydrochloride salt. Filter the solid, wash with ether, and dry under vacuum to yield 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride .
Quality Control & Analytics
| Technique | Expected Observation |
| LCMS (ESI+) | [M+H]+ = 153.1 (Free base mass). Note: Salts will ionize to the same mass. |
| 1H NMR (DMSO-d6) | Triazole: Singlet at ~8.5–9.0 ppm (2H, equivalent CH protons). Piperidine: Multiplets at ~3.0–3.5 ppm (CH2 adjacent to N) and ~2.0–2.3 ppm (CH2 adjacent to CH-Triazole). NH: Broad singlet if salt form (exchangeable). |
| Appearance | White crystalline solid (HCl salt) or powder. |
Handling & Safety
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Hazard Class: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic in salt form.
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Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.
References
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Yuan, Y. P., Wang, S. B., Gong, G. H., & Quan, Z. S. (2014).[2] Synthesis and studies on anticonvulsant and antibacterial activities of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives. Letters in Drug Design & Discovery, 11(9), 1070-1078. Link
- Almond, M. R., et al. (1991). A synthesis of 4-substituted 4H-1,2,4-triazoles. The Journal of Organic Chemistry, 56(15), 4812-4815.
